(Z)-3-((3-chlorophenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Description

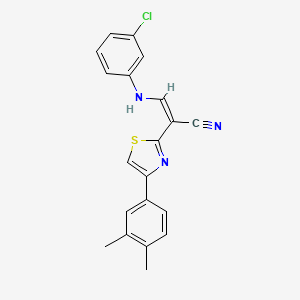

(Z)-3-((3-Chlorophenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative characterized by a thiazole core substituted with a 3,4-dimethylphenyl group at the 4-position and a (Z)-configured acrylonitrile moiety bearing a 3-chlorophenylamino substituent. This compound belongs to a class of 2,3-diarylacrylonitriles, which are known for their structural versatility and bioactivity .

Properties

IUPAC Name |

(Z)-3-(3-chloroanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3S/c1-13-6-7-15(8-14(13)2)19-12-25-20(24-19)16(10-22)11-23-18-5-3-4-17(21)9-18/h3-9,11-12,23H,1-2H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKVNNRHHAYEFB-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Cl)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Cl)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-((3-chlorophenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations reported in the literature.

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with substituted anilines. The process may include several steps such as condensation reactions and purification techniques to obtain the desired product in high yield and purity.

Antitumor Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. The following table summarizes findings from various studies regarding the cytotoxic effects against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 1.98 | Induction of apoptosis |

| Similar Thiazole Derivative 1 | MCF-7 (Breast) | 1.61 | Inhibition of Bcl-2 protein |

| Similar Thiazole Derivative 2 | HeLa (Cervical) | 0.85 | Cell cycle arrest at G2/M phase |

These studies indicate that modifications in the thiazole structure can significantly enhance cytotoxicity, often attributed to the presence of electron-withdrawing groups like chlorine and methyl substituents on the phenyl rings.

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. The following table presents data on antimicrobial effectiveness:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Similar Thiazole Derivative 1 | Escherichia coli | 16 µg/mL | Bacteriostatic |

| Similar Thiazole Derivative 2 | Candida albicans | 8 µg/mL | Fungicidal |

These findings suggest that the compound's thiazole moiety plays a crucial role in its interaction with microbial targets.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Chlorine Substitution : The presence of chlorine enhances both anticancer and antimicrobial activities.

- Methyl Groups : Methyl substitutions on the phenyl ring improve cytotoxic effects by increasing lipophilicity and facilitating cellular uptake.

- Thiazole Ring : The thiazole structure is essential for biological activity; modifications can lead to significant changes in potency.

Case Studies

Several case studies have investigated the efficacy of similar compounds in vivo:

- A study on a related thiazole derivative demonstrated a significant reduction in tumor size in xenograft models when administered at doses correlating with IC50 values observed in vitro.

- Another study highlighted the compound's ability to modulate immune responses in murine models, suggesting potential applications in immunotherapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several acrylonitrile and thiazole derivatives. Key comparisons include:

Substituent Effects

- Electron-Donating vs. In contrast, the nitro-substituted analog may exhibit stronger electrophilic character, influencing reactivity in biological systems.

- Stereochemical Configuration : The (Z)-configuration of the acrylonitrile moiety is critical for planar molecular geometry, which is shared across analogs . This configuration facilitates π-π stacking interactions in enzyme binding pockets.

Q & A

Q. What are the standard synthetic routes for (Z)-3-((3-chlorophenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile?

The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole ring followed by coupling with acrylonitrile derivatives. Aza-Michael addition is a common method, where acrylonitrile reacts with amines (e.g., 3-chloroaniline) under controlled conditions (temperature, solvent, catalyst) to form the (Z)-configured product. Purification via recrystallization or chromatography ensures high yield and purity .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on spectroscopic techniques:

- NMR (¹H/¹³C) identifies functional groups and stereochemistry.

- FTIR confirms nitrile (C≡N) and thiazole ring vibrations.

- X-ray crystallography resolves spatial arrangement and validates the (Z)-configuration. Comparative analysis with analogous compounds (e.g., methoxy or nitro derivatives) aids interpretation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Key factors include:

- Temperature : Lower temperatures reduce side reactions (e.g., isomerization).

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics.

- Catalysts : Palladium or copper catalysts accelerate coupling steps.

- Monitoring : TLC/HPLC tracks reaction progress, enabling real-time adjustments .

Q. What strategies confirm stereochemical configuration (Z/E isomerism) in this compound?

Q. How do computational methods predict biological targets and mechanisms of action?

Molecular docking studies model interactions with enzymes (e.g., kinases) or receptors. For example:

- Thiazole ring : Binds ATP pockets via π-π stacking.

- Nitrile group : Participates in hydrogen bonding with catalytic residues. Validation requires in vitro assays (e.g., enzyme inhibition, cell viability tests) .

Q. How can contradictions between computational predictions and experimental results be resolved?

- Dose-response assays : Verify activity across concentrations.

- Mutagenesis studies : Identify critical binding residues.

- MD simulations : Refine docking models by simulating dynamic interactions. For example, discrepancies in predicted vs. observed IC₅₀ values may arise from solvation effects or off-target interactions, requiring iterative experimental validation .

Methodological Considerations

- Synthesis : Prioritize microwave-assisted synthesis for faster reaction times and reduced byproducts .

- Purification : Use preparative HPLC with C18 columns for isomers with similar polarity .

- Biological Testing : Pair in silico predictions with high-throughput screening (HTS) to prioritize targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.